molecular formula C12H20N2O3S B8346450 Tert-butyl 4-(thioformylcarbamoyl)piperidine-1-carboxylate

Tert-butyl 4-(thioformylcarbamoyl)piperidine-1-carboxylate

Cat. No.: B8346450
M. Wt: 272.37 g/mol
InChI Key: ZUIQZDKUNYASPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(thioformylcarbamoyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C12H20N2O3S and its molecular weight is 272.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H20N2O3S

Molecular Weight

272.37 g/mol

IUPAC Name

tert-butyl 4-(methanethioylcarbamoyl)piperidine-1-carboxylate

InChI

InChI=1S/C12H20N2O3S/c1-12(2,3)17-11(16)14-6-4-9(5-7-14)10(15)13-8-18/h8-9H,4-7H2,1-3H3,(H,13,15,18)

InChI Key

ZUIQZDKUNYASPQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NC=S

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (747 mg, 3.26 mmol), HATU (1549 mg, 4.07 mmol) and the product from step A (166 mg, 2.72 mmol) were mixed in anhydrous dichloromethane (5 mL). The reaction mixture was stirred at room temperature for 30 min. N,N-diisopropyl-N-ethylamine (1.423 mL, 8.15 mmol) was added. The reaction mixture was stirred at room temperature for 16 h. The solution was concentrated and the crude was purified on SiO2 (10 to 60% ethyl acetate/hexanes) to afford the title compound. HPLC/MS: 170.1 (M−102), Rt=2.91 (LC4).
Quantity
747 mg
Type
reactant
Reaction Step One
Name
Quantity
1549 mg
Type
reactant
Reaction Step One
Quantity
166 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.423 mL
Type
reactant
Reaction Step Two

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